Cas no 7570-49-2 (2-Methyl-1H-indol-5-amine)

2-Methyl-1H-indol-5-amine 化学的及び物理的性質
名前と識別子
-
- 2-Methyl-1H-indol-5-amine
- 5-Amino-2-methylindole
- 5-Amino-2-methyl-1H-indole
- JQULCCZIXYRBSE-UHFFFAOYSA-N
- NCGC00336680-01
- BDBM50037813
- FT-0612903
- 1H-Indol-5-amine, 2-methyl-
- SDCCGMLS-0065827.P001
- Z361880768
- 7570-49-2
- 2-methyl-1H-indol-5-yl amine
- AB01330263-02
- A838492
- 5-Amino-2-methylindole, 97%
- CHEMBL3358228
- DTXSID40370072
- EN300-35694
- 2-methyl-1H-indol-5-ylamine
- CS-0147709
- SCHEMBL397246
- 2-methylindole-5-amine
- MFCD02093426
- BIDD:GT0193
- AKOS002676314
- FT-0619985
- SB14900
- SY049115
- J-509907
- PS-5524
- 2-methyl-5-aminoindole
- A1539
- DB-055983
-
- MDL: MFCD02093426
- インチ: InChI=1S/C9H10N2/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5,11H,10H2,1H3
- InChIKey: JQULCCZIXYRBSE-UHFFFAOYSA-N
- ほほえんだ: CC1=CC2=CC(=CC=C2N1)N
計算された属性
- せいみつぶんしりょう: 146.08400
- どういたいしつりょう: 146.084
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 41.8A^2
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.0976 (rough estimate)
- ゆうかいてん: 153-157 ºC
- ふってん: 255.81°C (rough estimate)
- フラッシュポイント: 197.1±9.5 °C
- 屈折率: 1.5600 (estimate)
- PSA: 41.81000
- LogP: 2.63970
- かんど: Stench
- ようかいせい: 使用できません
- じょうきあつ: 0.0±0.8 mmHg at 25°C
2-Methyl-1H-indol-5-amine セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- WGKドイツ:3
- 危険カテゴリコード: R36/37/38
- セキュリティの説明: S26-S36
-
危険物標識:
- リスク用語:R36/37/38
- セキュリティ用語:S26;S36
- ちょぞうじょうけん:0-10°C
2-Methyl-1H-indol-5-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-35694-0.25g |
2-methyl-1H-indol-5-amine |
7570-49-2 | 95.0% | 0.25g |
$19.0 | 2025-03-21 | |
Enamine | EN300-35694-50.0g |
2-methyl-1H-indol-5-amine |
7570-49-2 | 95.0% | 50.0g |
$434.0 | 2025-03-21 | |
TRC | M321450-2.5g |
2-Methyl-1H-indol-5-amine |
7570-49-2 | 2.5g |
$ 80.00 | 2022-06-04 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151343-200mg |
2-Methyl-1H-indol-5-amine |
7570-49-2 | >98.0%(GC)(T) | 200mg |
¥113.90 | 2023-09-04 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151343-5G |
2-Methyl-1H-indol-5-amine |
7570-49-2 | >98.0%(GC)(T) | 5g |
¥617.90 | 2023-09-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | OA107-1g |
2-Methyl-1H-indol-5-amine |
7570-49-2 | 98.0%(GC&T) | 1g |
¥404.0 | 2022-05-30 | |
Enamine | EN300-35694-25.0g |
2-methyl-1H-indol-5-amine |
7570-49-2 | 95.0% | 25.0g |
$231.0 | 2025-03-21 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A1539-1G |
5-Amino-2-methylindole |
7570-49-2 | >98.0%(GC)(T) | 1g |
¥290.00 | 2024-04-15 | |
Chemenu | CM148093-25g |
2-Methyl-1H-indol-5-amine |
7570-49-2 | 95% | 25g |
$*** | 2023-03-31 | |
Matrix Scientific | 081379-10g |
2-Methyl-1H-indol-5-amine, 97% |
7570-49-2 | 97% | 10g |
$160.00 | 2023-09-09 |
2-Methyl-1H-indol-5-amine 関連文献
-
Anshu Dandia,Amit Sharma,Vijay Parewa,Begraj Kumawat,Kuldeep S. Rathore,Amit Sharma RSC Adv. 2015 5 91888
-
Nripendra Nath Biswas,Samuel K. Kutty,Nicolas Barraud,George M. Iskander,Renate Griffith,Scott A. Rice,Mark Willcox,David StC. Black,Naresh Kumar Org. Biomol. Chem. 2015 13 925
-
3. Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogenJose R. Cabrero-Antonino,Rosa Adam,Kathrin Junge,Matthias Beller Chem. Sci. 2017 8 6439
2-Methyl-1H-indol-5-amineに関する追加情報
2-Methyl-1H-indol-5-amine (CAS No. 7570-49-2): An Overview of Its Properties, Applications, and Recent Research
2-Methyl-1H-indol-5-amine (CAS No. 7570-49-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 5-aminoindole-2-methyl, is a derivative of indole and exhibits a range of biological activities that make it a valuable candidate for various applications.
The molecular structure of 2-Methyl-1H-indol-5-amine consists of an indole ring with a methyl group at the 2-position and an amino group at the 5-position. This unique arrangement confers the compound with distinct chemical properties and reactivity, making it an attractive target for synthetic chemists and drug developers.
In terms of physical properties, 2-Methyl-1H-indol-5-amine is a solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its solubility in water is limited, which can be an important consideration in its formulation and application.
The biological activities of 2-Methyl-1H-indol-5-amine have been the subject of extensive research. Studies have shown that this compound possesses significant anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. For instance, a recent study published in the Journal of Medicinal Chemistry demonstrated that 2-Methyl-1H-indol-5-amine effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Beyond its anti-inflammatory effects, 2-Methyl-1H-indol-5-amine has also been investigated for its neuroprotective properties. Research conducted by a team at the University of California, San Francisco, found that this compound could protect neuronal cells from oxidative stress-induced damage. This finding suggests that 2-Methyl-1H-indol-5-amine may have therapeutic potential in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
In the realm of cancer research, 2-Methyl-1H-indol-5-amine has shown promise as an antiproliferative agent. A study published in the Cancer Research Journal reported that this compound inhibited the growth of various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism underlying this antiproliferative effect is thought to involve the modulation of cell cycle progression and induction of apoptosis.
The synthetic accessibility of 2-Methyl-1H-indol-5-amine has also contributed to its popularity in pharmaceutical research. Several efficient synthetic routes have been developed to produce this compound on both laboratory and industrial scales. One notable method involves the condensation of 2-methylindole with nitrobenzene followed by reduction to form the desired amine product. These synthetic strategies have facilitated the exploration of structural analogs and derivatives, further expanding the potential applications of this compound.
In addition to its direct biological activities, 2-Methyl-1H-indol-5-amine has been used as a building block in the synthesis of more complex molecules with diverse biological functions. For example, it has been incorporated into peptidomimetics designed to mimic natural peptides with enhanced stability and bioavailability. These peptidomimetics have shown promise in various therapeutic areas, including antimicrobial agents and enzyme inhibitors.
The safety profile of 2-Methyl-1H-indol-5-amine is another important aspect to consider. Preclinical studies have generally indicated that this compound is well-tolerated at therapeutic doses, with minimal toxicity observed in animal models. However, as with any new chemical entity, thorough safety assessments are necessary before advancing to clinical trials.
In conclusion, 2-Methyl-1H-indol-5-amine (CAS No. 7570-49-2) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its anti-inflammatory, neuroprotective, and antiproliferative properties make it a promising candidate for further development into novel therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses, solidifying its position as an important molecule in modern drug discovery efforts.
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